molecular formula C24H22N4O8S B5256411 N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide

Cat. No.: B5256411
M. Wt: 526.5 g/mol
InChI Key: ARVLOFZQORYQKH-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a sulfamoylanilino group, and a benzamide moiety

Properties

IUPAC Name

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O8S/c1-35-21-13-16(20(28(31)32)14-22(21)36-2)12-19(27-23(29)15-6-4-3-5-7-15)24(30)26-17-8-10-18(11-9-17)37(25,33)34/h3-14H,1-2H3,(H,26,30)(H,27,29)(H2,25,33,34)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVLOFZQORYQKH-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Nitration of 4,5-dimethoxybenzene: This step involves the nitration of 4,5-dimethoxybenzene to form 4,5-dimethoxy-2-nitrobenzene.

    Formation of the enone intermediate: The nitro compound is then reacted with an appropriate aldehyde to form the enone intermediate.

    Coupling with 4-sulfamoylaniline: The enone intermediate is coupled with 4-sulfamoylaniline under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides and anilines.

Scientific Research Applications

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-aminophenyl)prop-1-en-2-yl]benzamide
  • N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-methylsulfonylphenyl)prop-1-en-2-yl]benzamide

Uniqueness

N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoylanilino group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.